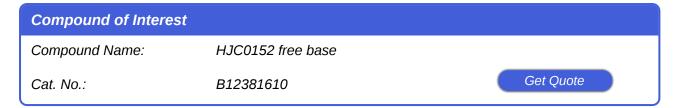


Preclinical Profile of HJC0152: A Novel STAT3 Inhibitor in Oncology

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HJC0152 is a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently implicated in tumor cell proliferation, survival, invasion, and metastasis.[1][2][3][4][5][6][7] As a derivative of niclosamide, HJC0152 exhibits significantly improved aqueous solubility and more potent STAT3 suppression, positioning it as a promising therapeutic candidate in oncology.[3][5] This technical guide provides a comprehensive overview of the preclinical data for HJC0152, focusing on its anti-tumor activity across various cancer types, its mechanism of action, and the experimental methodologies employed in its evaluation.

In Vitro Anti-Tumor Activity

The anti-proliferative activity of HJC0152 has been evaluated in a range of cancer cell lines, demonstrating potent inhibitory effects. The half-maximal inhibitory concentration (IC50) values across different cancer types are summarized below.

Table 1: In Vitro Anti-Proliferative Activity of HJC0152 (IC50 Values)



Cancer Type	Cell Line	IC50 (μM)	Citation
Glioblastoma	U87	5.396	[1]
U251	1.821	[1]	
LN229	1.749	[1]	_
Non-Small-Cell Lung Cancer	A549	5.11	[2]
H460	5.01	[2]	
H1299	13.21	[2]	_
Head and Neck Squamous Cell Carcinoma	CAL27	1.05	[8]
SCC25	2.18	[8]	

In Vivo Anti-Tumor Efficacy

HJC0152 has demonstrated significant anti-tumor activity in various xenograft models, leading to tumor growth inhibition without significant toxicity.

Table 2: Summary of In Vivo Preclinical Studies of HJC0152



Cancer Type	Cell Line Used for Xenograft	Animal Model	HJC0152 Dosage	Key Findings	Citation
Glioblastoma	U87	Nude Mice	Not Specified	Potent suppression of tumor growth (volume and weight). No significant loss of body weight.	[1]
Non-Small- Cell Lung Cancer	A549	Nude Mice	7.5 mg/kg/day	Significantly retarded tumor growth rate. Increased tumor volume doubling time from 2.03 to 4.62 days. Significantly lower tumor weight.	[2][9]



Gastric Cancer	MKN45	BALB/c Nude Mice	7.5 mg/kg (intraperitone ally, twice weekly for 21 days)	Significantly lower tumor volumes (P<0.001) and tumor weight (P<0.01) compared to control. No apparent side effects on body weight.	[3][5]
Head and Neck Squamous Cell Carcinoma	SCC25	Orthotopic Mouse Model	Not Specified	Significantly abrogated STAT3/β-catenin expression, leading to a global decrease in tumor growth and invasion.	[4][6]
Breast Cancer	Not Specified	Xenograft Model	25 mg/kg	Superior antitumor effect compared to 75 mg/kg niclosamide without significant side effects.	[3][5]

Mechanism of Action: STAT3 Signaling Inhibition

HJC0152 exerts its anti-tumor effects primarily through the inhibition of the STAT3 signaling pathway. It specifically inhibits the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation, dimerization, and subsequent nuclear translocation.[1][8] This





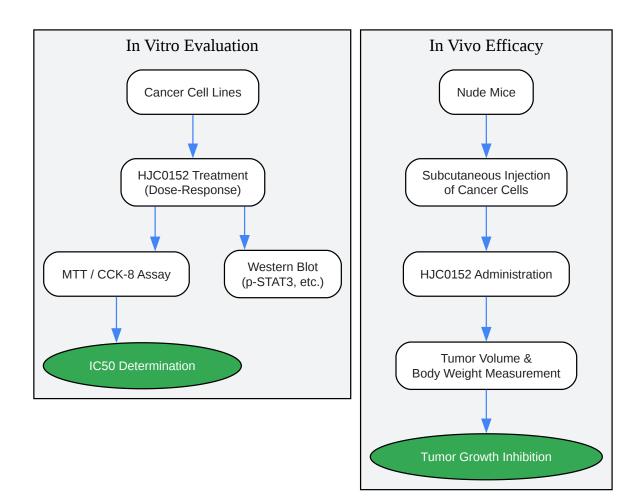


blockage of STAT3 activation leads to the downregulation of its downstream target genes involved in cell proliferation (c-Myc, cyclinD1), survival (survivin, Mcl-1, Bcl-2), and invasion (MMP-2, MMP-9, Twist1).[1][5][7][8][10]

In addition to its direct effect on the STAT3 pathway, HJC0152 has also been shown to modulate other signaling pathways, such as the mitogen-activated protein kinases (MAPK) pathway, contributing to its anti-cancer effects.[5][7][10]







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